4-Fluorocinnamic acid
Overview
Description
4-Fluorocinnamic acid is an organic compound with the molecular formula C₉H₇FO₂. It is a derivative of cinnamic acid, where a fluorine atom is substituted at the para position of the phenyl ring. This compound is known for its white to off-white crystalline appearance and is used in various chemical and biological applications .
Mechanism of Action
Target of Action
4-Fluorocinnamic acid (4-FCA) is primarily targeted by bacterial strains such as Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 . These strains utilize 4-FCA for growth under aerobic conditions .
Mode of Action
The mode of action of 4-FCA involves its conversion into 4-fluorobenzoic acid (4-FBA) by the Arthrobacter sp. strain G1 . This conversion is facilitated by the enzyme 4-fluorocinnamoyl-CoA ligase . The two-carbon side chain of 4-FCA is used by the bacteria for growth, with some formation of 4-fluoroacetophenone as a dead-end side product .
Biochemical Pathways
The degradation of 4-FCA by strain G1 occurs through a β-oxidation mechanism . This process starts with the formation of 4-fluorocinnamoyl-coenzyme A (CoA) . Enzymes for further transformation, such as 4-fluorocinnamoyl-CoA hydratase , 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase , and 4-fluorophenyl-β-keto propionyl-CoA thiolase , are detected in the cell extract .
In the presence of strain H1, complete mineralization of 4-FCA and release of fluoride are obtained . Degradation of 4-fluorobenzoic acid by strain H1 proceeds via 4-fluorocatechol , which is converted by an ortho-cleavage pathway .
Result of Action
The result of the action of 4-FCA is the complete mineralization of the compound and the release of fluoride . This process allows the bacterial strains to utilize 4-FCA for growth .
Action Environment
The action of 4-FCA is influenced by environmental factors. For instance, the degradation of 4-FCA was observed under aerobic conditions . Furthermore, the shock loading of 4-FCA was treated using a rotating biological contactor (RBC) , suggesting that mechanical processes can also influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4-Fluorocinnamic acid interacts with various enzymes and proteins in biochemical reactions. It is biotransformed to 4-fluorobenzoic acid via the formation of 4-fluoroacetophenone . The degradation of this compound by strain G1 occurs through a β-oxidation mechanism and starts with the formation of 4-fluorocinnamoyl–coenzyme A (CoA), as indicated by the presence of 4-fluorocinnamoyl–CoA ligase .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been observed to cause changes in cell-to-cell communication, disruption of transport over the membrane, and inhibition of energy generation . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The removal of this compound up to 200 mg L-1 followed first-order kinetics . The half-lives for removal of this compound from the test solutions supplied with 200 mg L-1, 100 mg L-1, and 50 mg L-1 were 53, 18, and 5 hours respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It is biotransformed to 4-fluorobenzoic acid via the formation of 4-fluoroacetophenone . This transformation involves a series of enzymatic reactions and interactions with cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorocinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where 4-fluorobenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically proceeds under reflux conditions, followed by acidification to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-fluorocinnamaldehyde or the use of other fluorinated precursors. The choice of method depends on factors such as cost, yield, and purity requirements .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-fluorocinnamyl alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions
Major Products:
Oxidation: 4-Fluorobenzoic acid.
Reduction: 4-Fluorocinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Comparison with Similar Compounds
- 4-Chlorocinnamic acid
- 4-Bromocinnamic acid
- 4-Methylcinnamic acid
- 4-Nitrocinnamic acid
Comparison: 4-Fluorocinnamic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its halogenated counterparts like 4-chlorocinnamic acid and 4-bromocinnamic acid, this compound exhibits different reactivity patterns and biological activities. The fluorine atom’s high electronegativity and small size influence the compound’s overall behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMMYAZSUSYVQG-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309863 | |
Record name | trans-4-Fluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14290-86-9, 459-32-5 | |
Record name | trans-4-Fluorocinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14290-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 459-32-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4-Fluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-p-fluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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